6-Chloro-1-(4-chlorophenyl)-1-oxohexane
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Overview
Description
6-Chloro-1-(4-chlorophenyl)-1-oxohexane is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane typically involves the chlorination of 1-(4-chlorophenyl)-1-hexanone. This process can be carried out using various chlorinating agents under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(4-chlorophenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as hydroxyl or amino groups, into the molecular structure .
Scientific Research Applications
6-Chloro-1-(4-chlorophenyl)-1-oxohexane has several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1-hexanone: Lacks the additional chlorine atom, resulting in different reactivity and properties.
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane: Contains a methoxy group instead of a chlorine atom, leading to variations in chemical behavior and applications.
Uniqueness
The dual chlorination enhances its ability to participate in various chemical reactions and increases its utility in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
6-chloro-1-(4-chlorophenyl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENOQTJUTYTSEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622008 |
Source
|
Record name | 6-Chloro-1-(4-chlorophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188851-40-3 |
Source
|
Record name | 6-Chloro-1-(4-chlorophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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